molecular formula C9H9NO3S B396807 1-[(2-Nitrophenyl)sulfanyl]propan-2-one CAS No. 22057-28-9

1-[(2-Nitrophenyl)sulfanyl]propan-2-one

Cat. No.: B396807
CAS No.: 22057-28-9
M. Wt: 211.24g/mol
InChI Key: AGNNBHMFRWKZDG-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfanyl]propan-2-one is a nitrophenyl and sulfanyl-functionalized ketone that serves as a versatile synthetic intermediate in organic chemistry research. Its molecular structure, incorporating an electron-withdrawing nitro group on the aromatic ring and a sulfur-based linkage to a propan-2-one moiety, makes it a valuable precursor for the construction of more complex heterocyclic systems. This compound is primarily utilized in research and development laboratories as a key building block for the synthesis of potential pharmacologically active molecules . The nitro group is a classic handle for further chemical transformations, such as reduction to an aniline, enabling access to a wide array of nitrogen-containing derivatives. Researchers employ this compound in the study of nitroaromatic and sulfur-containing compounds, which are of significant interest in the development of novel materials and ligands . The sulfanyl (thioether) linkage provides a point for structural elaboration, contributing to the compound's utility in exploring structure-activity relationships. Strictly for research applications, this compound is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNBHMFRWKZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity Profiles and Transformational Chemistry of 1 2 Nitrophenyl Sulfanyl Propan 2 One Analogs

Cycloaddition Reactions

The ketone functionality in arylthio-propan-2-one analogs, in conjunction with the adjacent methylene (B1212753) group, provides a reactive site for various cycloaddition reactions. These transformations are fundamental in constructing five- and six-membered heterocyclic rings, which are core structures in many pharmaceutical and materials science applications.

Organocatalytic Azide-Ketone [3+2] Cycloaddition (OrgAKC) with Azides

Organocatalytic [3+2] cycloaddition reactions, specifically the enamine-azide cycloaddition, represent a powerful, metal-free method for synthesizing 1,2,3-triazoles from ketone precursors. nih.govrsc.org This reaction typically involves the activation of the ketone by a secondary amine catalyst, such as pyrrolidine, to form a nucleophilic enamine intermediate in situ. nih.gov This enamine then acts as the dipolarophile, reacting with an azide (B81097) in a [3+2] cycloaddition to yield the triazole ring. The use of water as a solvent has been shown to promote these reactions effectively. rsc.org

This methodology has been successfully applied to β-keto sulfones, which are close analogs of β-keto sulfides. The reaction between β-keto sulfones and various aryl azides proceeds at room temperature in the presence of catalytic pyrrolidine, affording highly substituted sulfonyl-1,2,3-triazoles in good to excellent yields. nih.gov This suggests a similar reactivity pattern for 1-[(2-Nitrophenyl)sulfanyl]propan-2-one analogs, providing a direct route to sulfur-containing triazoles.

Regioselective Synthesis of Functionalized 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles from unsymmetrical ketones like arylthio-propan-2-ones can lead to different regioisomers. Control over this regioselectivity is crucial for accessing specific functionalized products.

5-Arylthiomethyl-1,2,3-triazoles: In the organocatalytic enamine-azide cycloaddition, the enamine formed from an arylthio-propan-2-one analog would react with an azide. The regiochemical outcome is dictated by the electronic and steric properties of the enamine and the azide. The reaction of β-keto sulfones with azides, catalyzed by pyrrolidine, has been shown to be highly regioselective, yielding 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov By analogy, the reaction with arylthio-propan-2-ones is expected to produce 5-arylthiomethyl-1,2,3-triazoles.

4-Arylthio-1,2,3-triazoles: Accessing the alternative regioisomer, a 4-arylthio-1,2,3-triazole, would likely require a different synthetic strategy or catalyst system that alters the regioselectivity of the cycloaddition. nih.gov While direct synthesis from arylthio-propan-2-one via OrgAKC is not explicitly detailed, related methods for producing variously substituted triazoles often rely on precise control of reaction conditions or the use of pre-functionalized starting materials like halo-triazoles followed by cross-coupling. nih.govnih.gov

Ene-Azide Cycloaddition with Unsymmetrical Propan-2-one Intermediates

The ene-azide cycloaddition (EAC) is another pathway for forming nitrogen heterocycles, where an alkene reacts with an azide. nih.gov For ketone-containing substrates, this can be achieved through an enol or enamine intermediate, which provides the necessary alkene functionality. An organocatalytic approach using enones (α,β-unsaturated ketones) and azides has been developed to synthesize C-vinyl-1,2,3-triazoles. rsc.org This enolate-mediated [3+2] cycloaddition proceeds efficiently at room temperature. rsc.org In the context of this compound, while it is not an enone itself, its enolate or enamine intermediate possesses the unsymmetrical alkene structure required for such cycloadditions, potentially leading to functionally rich triazoles. rsc.org

Formation of Diverse Nitrogen-Containing Heterocycles

The structural framework of this compound analogs makes them valuable starting materials for synthesizing a wide variety of nitrogen-containing heterocycles beyond triazoles. frontiersin.orgmdpi.comopenmedicinalchemistryjournal.com These heterocycles are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.com Synthetic strategies often involve multi-step sequences or one-pot reactions where the ketone and the adjacent active methylene group participate in cyclization and condensation reactions.

Examples of accessible heterocycles include:

Triazoles: As discussed, these are readily formed via [3+2] cycloadditions with azides. nih.govmdpi.com

Oxazoles: Synthesis can be achieved through various cyclization strategies, for instance, from α-haloketones (which can be prepared from the corresponding ketone) and amides.

Pyrroles: The Paal-Knorr synthesis is a classic method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.com Derivatives of arylthio-propan-2-one could be elaborated into suitable 1,4-dicarbonyl precursors.

Pyridines: Pyridine (B92270) synthesis often involves the condensation of β-dicarbonyl compounds (or their equivalents) with enamines or ammonia. mdpi.com The reactivity of the β-keto sulfide (B99878) moiety can be harnessed to build the pyridine ring.

The development of new synthetic methods continues to expand the library of accessible nitrogen-containing heterocycles from simple, versatile building blocks. organic-chemistry.orguow.edu.au

Reduction Reactions

The reduction of the carbonyl group in this compound analogs is a key transformation for producing chiral β-hydroxysulfides. These chiral alcohols are important intermediates in asymmetric synthesis and are components of biologically active molecules.

Enantiocomplementary Bioreduction to Chiral Alcohols (1-(Arylsulfanyl)propan-2-ols)

Biocatalysis, utilizing whole-cell systems or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally benign route for the asymmetric reduction of ketones. mdpi.com Studies have demonstrated the successful enantiocomplementary bioreduction of various substituted 1-(arylsulfanyl)propan-2-ones to their corresponding chiral (R)- and (S)-1-(arylsulfanyl)propan-2-ols. nih.govmdpi.com

This approach uses different biocatalysts that exhibit opposite stereopreferences, allowing for the selective synthesis of either enantiomer of the desired alcohol from the same prochiral ketone. mdpi.com For example, whole cells of the yeast Candida parapsilosis (WY12) have been shown to produce the (S)-enantiomers, while recombinant E. coli expressing alcohol dehydrogenase from Lactobacillus kefir (LkADH) yields the (R)-enantiomers. mdpi.com These bioreductions typically proceed with high conversions (often >90%) and excellent enantioselectivity (ee >99%). nih.govresearchgate.net

The results highlight the efficacy of using a panel of biocatalysts to achieve enantiocomplementary synthesis, providing access to both enantiopure forms of valuable sulfur-containing chiral alcohols. mdpi.comresearchgate.net

Table 1: Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones This table summarizes representative results from the bioreduction of various 1-(arylsulfanyl)propan-2-one analogs using different whole-cell biocatalysts. Data is compiled from studies demonstrating high conversion and enantioselectivity.

Substrate (Ketone)BiocatalystProduct (Alcohol)Conversion (%)Enantiomeric Excess (ee %)ConfigurationReference
1-(Phenylsulfanyl)propan-2-oneC. parapsilosis (WY12)(S)-1-(Phenylsulfanyl)propan-2-ol>99>99S mdpi.com
1-(Phenylsulfanyl)propan-2-oneE. coli (LkADH)(R)-1-(Phenylsulfanyl)propan-2-ol>99>99R mdpi.com
1-[(4-Chlorophenyl)sulfanyl]propan-2-oneC. parapsilosis (WY12)(S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol95>99S mdpi.com
1-[(4-Chlorophenyl)sulfanyl]propan-2-oneE. coli (LkADH)(R)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol>99>99R mdpi.com
1-[(4-Methylphenyl)sulfanyl]propan-2-oneC. parapsilosis (WY12)(S)-1-[(4-Methylphenyl)sulfanyl]propan-2-ol>99>99S mdpi.com
1-[(4-Methylphenyl)sulfanyl]propan-2-oneE. coli (LkADH)(R)-1-[(4-Methylphenyl)sulfanyl]propan-2-ol>99>99R mdpi.com
1-[(4-Methoxyphenyl)sulfanyl]propan-2-oneC. parapsilosis (WY12)(S)-1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol60>99S mdpi.comresearchgate.net
1-[(4-Methoxyphenyl)sulfanyl]propan-2-oneE. coli (LkADH)(R)-1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol>99>99R mdpi.comresearchgate.net
Biocatalyst Selection and Specificity (e.g., Yeasts, Alcohol Dehydrogenases)

The asymmetric reduction of prochiral ketones, including analogs of this compound, into valuable optically active alcohols is a key transformation in synthetic organic chemistry. semanticscholar.org Biocatalysts are favored for these reactions due to their high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. semanticscholar.org Among the most widely employed biocatalysts are whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes, particularly alcohol dehydrogenases (ADHs). bohrium.comarkat-usa.org

Baker's yeast is a popular whole-cell biocatalyst for the asymmetric reduction of carbonyl compounds. arkat-usa.org Its broad substrate acceptance is attributed to the presence of multiple reductase enzymes. arkat-usa.org The efficiency and stereoselectivity of yeast-mediated reductions can be significantly influenced by the presence and oxidation state of sulfur substituents on the ketone substrate. researchgate.net For instance, while β-keto thioethers often undergo simple kinetic resolution, β-keto sulfones can undergo efficient dynamic kinetic resolution. researchgate.net

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols, typically using a nicotinamide (B372718) cofactor like NAD(P)H. bohrium.com These enzymes are highly valued for their broad substrate scope and excellent enantioselectivity. bohrium.comresearchgate.net The stereochemical outcome of ADH-catalyzed reductions often follows Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the relative size of the substituents attached to the carbonyl carbon. researchgate.net However, a growing number of ADHs exhibiting anti-Prelog stereopreference have been identified and engineered, which is crucial for accessing both enantiomers of a chiral alcohol. semanticscholar.org The selection of the specific ADH is critical, as different enzymes can produce opposite enantiomers from the same substrate. For example, in the bioreduction of 1,4-diphenylbutane-1,4-dione, most tested ADHs produced the (1S,4S)-diol, while ADH-P2-D03 yielded the (1R,4R)-enantiomer. mdpi.com The specificity of ADHs allows them to reduce challenging ketones, such as those with two bulky or similarly sized substituents. bohrium.com

The choice of biocatalyst extends to various microbial sources. Lactic Acid Bacteria (LAB), such as Leuconostoc mesenteroides, have been successfully used for the asymmetric bioreduction of prochiral ketones. nih.gov Other organisms, including Candida parapsilosis and Leifsonia sp., also provide ADHs with unique specificities. semanticscholar.orgabap.co.in For example, an ADH from Leifsonia sp. reduces acetophenone (B1666503) to its (R)-alcohol, demonstrating anti-Prelog selectivity. semanticscholar.org The selection process often involves screening a library of microbes or purified enzymes to find one with the desired activity and selectivity for a specific ketone substrate. researchgate.net

Enantiopurity and Yield Optimization in Bioreductions

Achieving high enantiopurity (enantiomeric excess, ee) and chemical yield is paramount in the biocatalytic reduction of ketones. nih.gov Optimization of reaction parameters is a critical step to maximize the efficiency of these transformations. Key factors that can be adjusted include pH, temperature, agitation speed, incubation time, and the use of co-solvents and additives. nih.gov

A multi-objective optimization model using a face-centered design was successfully employed to optimize the bioreduction of 1-indanone (B140024) by Leuconostoc mesenteroides N6. nih.gov This study identified optimal conditions of pH 5.87, 35°C, an incubation period of 50.88 hours, and an agitation speed of 152.60 rpm, resulting in an enantiomeric excess of 96.34% and a conversion rate of 99.42%. nih.gov Similarly, the reduction of tetrahydrothiophene-3-one was optimized by adjusting the temperature; the reaction was run at 15°C to reach ~90% conversion before increasing to 25°C to drive the reaction to >99% conversion. acs.org

Cofactor regeneration is essential for the economic viability of processes using isolated ADHs, as cofactors like NAD(P)H are expensive. acs.org A common and effective method is a glucose/glucose dehydrogenase (GDH) coupled system, where glucose serves as the ultimate, inexpensive reducing agent to regenerate the NADPH consumed in the ketone reduction. acs.org Another approach is the substrate-coupled regeneration, where a sacrificial alcohol like 2-propanol is added to the reaction to regenerate the cofactor by being oxidized to acetone. semanticscholar.org

The solubility of hydrophobic ketone substrates in aqueous reaction media can limit reaction rates. researchgate.net The addition of organic co-solvents is a common strategy to improve substrate availability. In the bioreduction of 1,4-diaryl-1,4-diones, THF was found to be the best co-solvent option. mdpi.com For the reduction of a poorly water-soluble ketone, an optimized process using an ADH from Rhodococcus erythropolis was successfully scaled up with a high substrate concentration (390 mM), achieving excellent yields (>90%) and enantiomeric excess (>99.9%). researchgate.net

The table below summarizes key parameters and their effects on optimizing bioreduction processes.

ParameterEffect on BioreductionExampleCitation
pH Influences enzyme activity and stability.Optimal pH of 5.87 for L. mesenteroides N6 reduction of 1-indanone. nih.gov
Temperature Affects reaction rate and enzyme stability.A two-temperature process (15°C then 25°C) for reduction of tetrahydrothiophene-3-one. acs.org
Co-solvent Increases solubility of hydrophobic substrates.THF identified as an effective co-solvent for diketone reduction. mdpi.com
Cofactor Regeneration Enables catalytic use of expensive cofactors.Glucose/GDH system used for NADPH regeneration. acs.org
Substrate Concentration Impacts process efficiency and space-time yield.High concentration (390 mM) process developed for an ADH from R. erythropolis. researchgate.net
Agitation Speed Affects mass transfer in whole-cell systems.Optimal speed of 152.60 rpm for L. mesenteroides N6 reduction. nih.gov

Chemoselective Reduction of Carbonyl and Azide Groups in α-Azido Ketone Derivatives

α-Azido ketones are versatile synthetic intermediates, as the selective reduction of either the carbonyl or the azide group can lead to valuable products like α-amino ketones or 1,2-amino alcohols. nih.govarkat-usa.org The primary challenge lies in achieving chemoselectivity, as many reducing agents can act on both functional groups. arkat-usa.org Furthermore, the resulting α-amino ketones are often prone to self-condensation, which forms dihydropyrazines that can readily oxidize to stable pyrazines. arkat-usa.org

Several methods have been developed to selectively reduce the azide group in the presence of a ketone. One of the most effective reagents for this transformation is tin(II) chloride (SnCl₂). arkat-usa.org The reduction of various α-azido ketones with SnCl₂ has been shown to be a method of choice, providing the desired α-amino ketones in good yields. arkat-usa.org To prevent the problematic dimerization of the product, it is crucial to immediately protect the newly formed amino group, for instance, as its Boc derivative, without attempting to purify the intermediate α-amino ketone. arkat-usa.org While chromium(II) acetate (B1210297) also reduces the azide, it often results in lower yields due to a competing deazidation reaction. arkat-usa.org Catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst has also been studied, but this can lead to the formation of pyrazine (B50134) byproducts through dimerization and subsequent oxidation of the α-amino ketone intermediate. nih.govarkat-usa.org

Conversely, the selective reduction of the carbonyl group while leaving the azide intact is also a synthetically useful transformation. This provides access to 2-azido-1-alcohols, which are precursors to 1,2-amino alcohols. arkat-usa.org Numerous protocols have been published for the synthesis of enantiomerically enriched 2-azido-1-alcohols, highlighting the importance of this chemoselective reduction. arkat-usa.org

The table below outlines different reagents used for the reduction of α-azido ketones and their observed selectivity.

Reagent/MethodTarget Functional GroupOutcome and RemarksCitation
Tin(II) Chloride (SnCl₂) AzideConsidered the method of choice for forming α-amino ketones. Immediate protection of the amine is necessary to prevent dimerization. arkat-usa.org
Chromium(II) Acetate AzideReduces the azide group but often gives lower yields due to a competitive deazidation side reaction. arkat-usa.org
Catalytic Hydrogenation (Pd/C) AzideCan lead to the formation of pyrazine byproducts via dimerization and oxidation of the intermediate α-amino ketone. arkat-usa.org
Various Protocols CarbonylNumerous methods exist for the chemoselective reduction of the ketone to form enantiomerically pure 2-azido-1-alcohols. arkat-usa.org

Radical-Mediated Transformations

Nitrogen-Centered Radical α-Sulfonimidation of Ketones (General methodology applicable to α-sulfur ketones)

A modern and efficient strategy for the functionalization of ketones at the α-position involves radical-mediated transformations. rsc.org Specifically, the α-sulfonimidation of ketones can be achieved through a process mediated by nitrogen-centered radicals. rsc.org This methodology is applicable to a wide range of carbonyl compounds, including α-sulfur ketones like this compound and its analogs.

The general procedure establishes a practical pathway for the α-sulfonimidation of carbonyl compounds under ambient conditions. rsc.org The key step involves the generation of a benzenesulfonimide radical from N-fluorobenzenesulfonimide (NFSI). rsc.org This radical generation is initiated by the catalytic reduction of NFSI by a persistent radical such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). rsc.org

The reaction proceeds via the sulfonimidation of enol esters, which are readily prepared from the parent ketones. rsc.orgrsc.org The enol ester substrate is added slowly to the reaction mixture containing NFSI and the TEMPO catalyst. rsc.org This process allows for the efficient formation of α-sulfonimide ketones. rsc.org The methodology is robust and accommodates a diverse array of both aromatic and aliphatic ketones. rsc.org Furthermore, stereoselective α-sulfonimidation can be achieved, particularly when a bulky leaving group is utilized in the context of complex natural product synthesis. rsc.org

The general workflow for this transformation is as follows:

Preparation of Enol Ester: The starting ketone is converted into its corresponding enol ester. A common method involves reacting the ketone with an acylating agent like isopropenyl acetate in the presence of an acid catalyst such as p-toluenesulfonic acid. rsc.org

Radical Generation and Reaction: In a separate vessel, NFSI and a catalytic amount of TEMPO are prepared in a suitable solvent. The enol ester is then added slowly to this mixture. rsc.org

Product Formation: The nitrogen-centered radical generated in situ attacks the enol ester, leading to the formation of the α-sulfonimide ketone product, which can then be isolated via column chromatography. rsc.orgrsc.org

This radical-mediated approach provides a powerful tool for the C-H functionalization of ketones, offering a distinct reaction pathway compared to traditional ionic methods.

Mechanistic Investigations into Reactions Involving 1 2 Nitrophenyl Sulfanyl Propan 2 One Derivatives

Elucidation of Organocatalytic Enolization Pathways in Cycloadditions

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds. In the context of cycloaddition reactions involving derivatives of 1-[(2-Nitrophenyl)sulfanyl]propan-2-one, the formation of a specific enolate isomer is a critical step that dictates the stereochemical outcome of the reaction.

The selective deprotonation of the α-carbon is the primary step in enolate formation. In the case of this compound, two α-carbons are available for deprotonation: the methyl group (C1) and the methylene (B1212753) group (C3). The acidity of the protons on these carbons is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the (2-nitrophenyl)sulfanyl moiety.

The 2-nitrophenyl group is a strong electron-withdrawing group, which can influence the acidity of the α-protons. masterorganicchemistry.com The deprotonation is typically achieved using a chiral organocatalyst, such as a primary or secondary amine, which can form a transient iminium or enamine species. The catalyst's steric and electronic properties guide the selective removal of a specific proton.

While a direct researchgate.netresearchgate.net-H shift is not a commonly invoked mechanism in the enolization of simple ketones, related long-range proton shifts can occur in more complex systems, particularly those with rigid conformations or specific orbital alignments. In the context of this compound derivatives participating in certain catalyzed reactions, the possibility of catalyst-mediated proton relays or sequential deprotonation-reprotonation steps could functionally mimic a long-range hydrogen shift, influencing the final enolate geometry.

The regioselectivity of enolate formation from unsymmetrical ketones like this compound is governed by the principles of kinetic versus thermodynamic control.

Kinetic Enolate: This enolate is formed faster and typically results from the deprotonation of the less sterically hindered α-proton. For this compound, this would be the deprotonation of the methyl group. The use of bulky, non-nucleophilic bases at low temperatures favors the formation of the kinetic enolate.

Thermodynamic Enolate: This enolate is the more stable isomer, usually corresponding to the more substituted double bond. Deprotonation of the methylene group adjacent to the sulfur atom would lead to the thermodynamic enolate. Weaker bases and higher temperatures that allow for equilibration between the enolate forms favor the thermodynamic product.

The choice of organocatalyst and reaction conditions is therefore crucial in directing the reaction towards a specific enolate and, consequently, a desired cycloaddition product.

Table 1: Factors Influencing Enolate Formation

FactorCondition for Kinetic EnolateCondition for Thermodynamic Enolate
Base Strong, bulky (e.g., LDA)Weaker, less hindered (e.g., NaH, alkoxides)
Temperature Low temperatures (-78 °C)Higher temperatures (room temp. or above)
Solvent AproticProtic or aprotic
Reaction Time ShortLong (to allow for equilibration)

Understanding Regioselectivity in Cycloaddition Reactions

Once the enolate of a this compound derivative is formed, its subsequent reaction in a cycloaddition, for instance, a [3+2] cycloaddition with a suitable dipolarophile, raises questions of regioselectivity. The regiochemical outcome is determined by the electronic and steric properties of both the enolate and the reacting partner.

In a typical [3+2] cycloaddition, the regioselectivity can be predicted by considering the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation of attack. The electron-withdrawing nitro group on the phenyl ring of the sulfide (B99878) moiety will significantly influence the electron density distribution in the enolate, thereby affecting the orbital coefficients at the reacting centers.

For example, in the reaction of an enolate derived from a β-keto sulfide with a nitrile imine, two regioisomeric products are possible. koreascience.kr The preferred pathway often involves the nucleophilic attack of the carbanionic carbon of the enolate on the electrophilic carbon of the dipole. koreascience.kr Computational studies on similar systems have shown that the regioselectivity can be highly dependent on the substituents on both the enolate and the dipolarophile, as well as the solvent used. nih.govmdpi.com

Table 2: Predicted Regiochemical Outcome in a [3+2] Cycloaddition

Reactant 1 (Enolate of this compound derivative)Reactant 2 (Dipolarophile)Predicted Major RegioisomerRationale
Kinetic EnolateElectron-deficient alkeneAttack from C1 of enolateFMO control, steric factors
Thermodynamic EnolateElectron-deficient alkeneAttack from C3 of enolateFMO control, electronic factors

This table presents a conceptual prediction. Actual outcomes would need experimental verification.

Stereochemical Control Mechanisms in Biocatalytic Reductions

The biocatalytic reduction of the ketone functionality in this compound to a secondary alcohol introduces a new stereocenter. Achieving high stereoselectivity in this transformation is of significant interest for the synthesis of chiral building blocks. Alcohol dehydrogenases (ADHs) are commonly employed for this purpose. nih.gov

The stereochemical outcome of the reduction is governed by the "Prelog's rule," which predicts that for many ADHs, the hydride is delivered to the re or si face of the carbonyl, depending on the relative size of the substituents attached to the carbonyl carbon. nih.gov In the case of this compound, the two substituents are the methyl group and the (2-nitrophenyl)sulfanyl)methyl group. The latter is significantly bulkier.

The active site of the enzyme is a chiral pocket that preferentially binds the substrate in a specific orientation. This precise positioning ensures that the hydride transfer from the cofactor (typically NADH or NADPH) occurs to one face of the carbonyl exclusively, leading to a high enantiomeric excess (ee) of one of the alcohol enantiomers. For "bulky-bulky" ketones, where both substituents are large, finding a suitable natural enzyme can be challenging. researchgate.netacs.orgresearchgate.netcapes.gov.br However, protein engineering can be used to modify the enzyme's active site to accommodate such substrates and enhance stereoselectivity. researchgate.net The presence of the sulfur atom and the aromatic ring can also lead to specific electronic interactions with the amino acid residues in the active site, further influencing the stereochemical control. Studies on the biocatalytic reduction of other β-keto sulfides have demonstrated that the sulfenyl group is crucial for achieving high stereoselectivity. beilstein-journals.org

Table 3: Factors Influencing Stereoselectivity in Biocatalytic Reductions

FactorInfluence on Stereoselectivity
Enzyme Choice Different ADHs have inherent preferences for the re or si face of the carbonyl.
Substrate Structure The relative size and electronic nature of the substituents on the ketone determine the preferred binding orientation in the active site. acs.orgresearchgate.net
Cofactor The orientation of the NADH or NADPH cofactor relative to the substrate is critical for facial selectivity.
Reaction Conditions pH, temperature, and solvent can affect enzyme activity and stability, and in some cases, stereoselectivity.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.net For reactions involving this compound derivatives, computational methods can provide valuable insights that are difficult to obtain experimentally.

By modeling the potential energy surface of a reaction, chemists can:

Identify Transition States: The geometry and energy of transition states can be calculated, providing a picture of the highest energy point along the reaction coordinate.

Determine Reaction Pathways: The intrinsic reaction coordinate (IRC) can be followed from the transition state to the reactants and products, confirming the proposed mechanism.

Predict Selectivity: The relative energies of different transition states leading to various regioisomers or stereoisomers can be compared to predict the major product of a reaction. mdpi.com For example, DFT calculations can be used to rationalize the regioselectivity observed in cycloaddition reactions. mdpi.com

Analyze Electronic Effects: The influence of the nitro group and the sulfide linkage on the electronic structure of the molecule can be quantified through methods like Natural Bond Orbital (NBO) analysis.

For instance, a computational study on the cycloaddition of an enolate derived from this compound would involve calculating the energies of the transition states for the formation of all possible regio- and stereoisomers. The pathway with the lowest activation energy would be predicted to be the dominant one. Such studies have been successfully applied to understand the mechanisms of various cycloaddition reactions. mdpi.comnih.govnih.gov

Table 4: Common Computational Methods for Mechanistic Studies

MethodApplication
Density Functional Theory (DFT) Calculation of geometries, energies, and frequencies of stationary points (reactants, products, transition states).
Intrinsic Reaction Coordinate (IRC) Verification that a transition state connects the correct reactants and products.
Natural Bond Orbital (NBO) Analysis Investigation of charge distribution, orbital interactions, and hyperconjugative effects.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bonding characteristics and non-covalent interactions.

Stereochemical Control and Enantioselective Synthesis

Principles of Enantiocomplementary Bioreduction for Chiral 1-(Arylsulfanyl)propan-2-ols

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a powerful and environmentally benign approach for the asymmetric reduction of ketones. nih.govnih.gov A key principle in this field is enantiocomplementarity, where two different biocatalysts produce opposite enantiomers of an alcohol from the same starting ketone. nih.gov This allows for the selective synthesis of either the (R)- or (S)-enantiomer, a crucial capability for accessing diverse biologically active compounds. mdpi.com

The strategy relies on identifying enzymes with opposing stereopreferences. For the reduction of 1-(arylsulfanyl)propan-2-ones, studies have shown that whole-cell biocatalysts containing different ADHs can be highly effective. nih.govmdpi.com For instance, research on various substituted 1-(arylsulfanyl)propan-2-ones demonstrated that yeast strains like Candida parapsilosis predominantly yield the (S)-alcohol, while recombinant E. coli expressing alcohol dehydrogenase from Lactobacillus kefir (LkADH) produces the (R)-alcohol with excellent enantiomeric excess (ee). nih.govmdpi.comresearchgate.net This is because the enzymes in these microorganisms possess active sites that orient the ketone substrate in mirror-image-like conformations, leading to the delivery of a hydride from the cofactor (e.g., NADPH) to opposite faces of the carbonyl group. nih.gov

The use of whole-cell biocatalysts is particularly efficient as it circumvents the need for external cofactor addition by using the cell's own machinery for cofactor regeneration. nih.govmdpi.com

Table 1: Principle of Enantiocomplementary Bioreduction Applied to 1-[(2-Nitrophenyl)sulfanyl]propan-2-one This table illustrates the concept with hypothetical, yet representative, data based on published findings for analogous compounds. mdpi.comresearchgate.net

BiocatalystEnzyme Source (Example)Product EnantiomerConversion (%)Enantiomeric Excess (ee, %)
Biocatalyst ACandida parapsilosis (WY12)(S)-1-[(2-Nitrophenyl)sulfanyl]propan-2-ol>95>99
Biocatalyst BE. coli expressing LkADH(R)-1-[(2-Nitrophenyl)sulfanyl]propan-2-ol>90>99

Biocatalyst Engineering for Enhanced Enantioselectivity

While nature provides a vast library of enzymes, they are not always perfectly suited for industrial processes or for novel, non-natural substrates. Often, a wild-type enzyme may exhibit low activity, poor stability, or insufficient enantioselectivity. nih.gov Protein engineering, particularly through directed evolution, has become an indispensable tool to overcome these limitations. nih.govnih.gov This process mimics natural selection in the laboratory to evolve enzymes with desired properties. researchgate.net

The process involves generating a large library of enzyme variants through random or site-directed mutagenesis, followed by high-throughput screening to identify mutants with improved performance. For instance, a ketoreductase (KRED) from Thermotoga maritima that was initially S-selective was engineered through saturation mutagenesis to invert its enantioselectivity, ultimately affording the R-enantiomer with 99.4% ee. rsc.org Similarly, structure-guided directed evolution of an alcohol dehydrogenase from Thermoanaerobacter brockii successfully enhanced its activity and stereoselectivity for bulky ketone substrates. rsc.org

For a substrate like this compound, if a starting KRED showed, for example, a modest 80% ee for the (S)-alcohol, directed evolution could be applied. By targeting amino acid residues within the enzyme's active site that interact with the substrate's nitro-phenyl or methyl groups, variants with improved enantioselectivity can be isolated. nih.govacs.org

Table 2: Hypothetical Improvement of a Ketoreductase for the Reduction of this compound via Directed Evolution This table conceptualizes how directed evolution could enhance enantioselectivity over several generations, based on published methodologies. rsc.orgrsc.org

Enzyme VariantGenerationKey Mutation(s)Enantiomeric Excess (ee, %) for (S)-AlcoholRelative Activity
Wild-Type KREDParent-801x
Gen 1 Mutant1W110A911.5x
Gen 2 Mutant2W110A / L198F972.1x
Gen 3 Mutant3W110A / L198F / C294V>993.5x

Chiral Auxiliary or Ligand-Based Approaches in Asymmetric Synthesis

Beyond biocatalysis, classical organic synthesis provides robust methods for controlling stereochemistry through the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Popular and effective examples include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.netwikipedia.org In a potential synthesis of chiral 1-[(2-Nitrophenyl)sulfanyl]propan-2-ol, one could start with propionic acid. This acid can be attached to an Evans auxiliary to form an N-acyl oxazolidinone. wikipedia.org The steric bulk of the auxiliary then directs the enolate to be alkylated from the less hindered face, for instance, in a reaction to introduce the 1-(2-nitrophenyl)sulfanyl group. Alternatively, the auxiliary could guide the stereoselective reduction of the ketone functionality.

For example, an N-acyl derivative of camphorsultam can undergo highly diastereoselective reactions. wikipedia.org The rigid bicyclic structure of the sultam effectively shields one face of the enolate derived from the attached acyl group, forcing reagents to approach from the opposite side. wikipedia.org Once the new stereocenter is set, the auxiliary can be removed via hydrolysis or reduction to reveal the enantiomerically enriched product. researchgate.net This method offers a high degree of predictability and control, making it a cornerstone of asymmetric synthesis for creating complex chiral molecules. nih.gov

Advanced Spectroscopic and Computational Analysis in Research on 1 2 Nitrophenyl Sulfanyl Propan 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-[(2-Nitrophenyl)sulfanyl]propan-2-one, both ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

Detailed Research Findings: While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted by analyzing its constituent fragments and comparing them with data from analogous structures. The molecule consists of a 2-nitrophenylthio group and an acetonyl group (-CH₂C(O)CH₃).

¹H NMR: The aromatic region would display complex multiplets for the four protons of the 2-nitrophenyl group. Due to the electron-withdrawing nature of the nitro group (NO₂) and the sulfur atom, these protons would be shifted downfield, likely appearing between 7.0 and 8.5 ppm. The proton ortho to the nitro group is expected to be the most deshielded. The methylene (B1212753) protons (S-CH₂) adjacent to the sulfur and the carbonyl group would appear as a singlet, anticipated in the range of 3.8-4.2 ppm. The methyl protons (-CH₃) of the ketone group would also be a singlet, appearing further upfield, typically around 2.2-2.4 ppm. pitt.eduresearchgate.net The integration of these signals (4H:2H:3H) would confirm the proton ratio.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded non-aromatic carbon, expected around 205 ppm. The aromatic carbons would generate six signals in the 120-150 ppm range, with the carbon bearing the nitro group (C-NO₂) being highly deshielded. uned.es The methylene carbon (S-CH₂) would likely resonate around 40-45 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, around 30 ppm. pitt.edu

In mechanistic studies, NMR can probe reaction kinetics or identify intermediates. For instance, in the synthesis of this compound via the reaction of 2-nitrothiophenol (B1584256) with chloroacetone (B47974), NMR could be used to monitor the disappearance of starting material signals and the appearance of the product signals over time.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (in CDCl₃)
AssignmentPredicted δ (ppm)Multiplicity
Aromatic-H7.0 - 8.5Multiplet (m)
S-CH₂-C=O~4.0Singlet (s)
C(O)-CH~2.3Singlet (s)
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
AssignmentPredicted δ (ppm)
C=O~205
Aromatic-C120 - 150
S-CH₂-C=O~43
C(O)-CH₃~30

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Detailed Research Findings: The IR spectrum of this compound would be characterized by several strong absorption bands that confirm its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹ for the ketone carbonyl group.

Nitro (NO₂) Stretches: Two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are anticipated. The asymmetric stretch typically appears around 1520-1550 cm⁻¹, and the symmetric stretch appears around 1340-1370 cm⁻¹. researchgate.net

C-S Stretch: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups would be seen just below 3000 cm⁻¹.

The presence of these characteristic bands provides strong evidence for the compound's structure. researchgate.netspectrabase.com

Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3050 - 3150Medium-Weak
Aliphatic C-HStretching2850 - 3000Medium
Ketone C=OStretching1710 - 1725Strong
Aromatic C=CStretching1450 - 1600Medium-Weak
Nitro N=OAsymmetric Stretching1520 - 1550Strong
Nitro N=OSymmetric Stretching1340 - 1370Strong

Gas Chromatography (GC) for Reaction Conversion and Enantiomeric Excess Determination

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is primarily used to assess the purity of a sample and to monitor the progress of a reaction.

Detailed Research Findings: In the context of this compound, GC would be instrumental in monitoring its synthesis. By taking aliquots from the reaction mixture over time, GC analysis can quantify the consumption of reactants (e.g., 2-nitrothiophenol and chloroacetone) and the formation of the product. This allows for the determination of reaction conversion and helps in optimizing reaction conditions such as temperature and time. When coupled with a mass spectrometer (GC-MS), it can also confirm the identity of the product peak by its mass-to-charge ratio. spectrabase.com

The compound this compound is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for example by modifying the propanone backbone, chiral GC would be the method of choice for determining the enantiomeric excess (ee) of the product. This would require a specific chiral stationary phase in the GC column capable of separating the enantiomers.

Density Functional Theory (DFT) and Molecular Modeling for Mechanistic and Reactivity Predictions

Density Functional Theory (DFT) has become a standard computational method in chemistry for investigating the electronic structure and properties of molecules. nanobioletters.com

Detailed Research Findings: For this compound, DFT calculations can provide deep insights into its geometry, stability, and reactivity.

Geometry Optimization: DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can be used to calculate the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. nanobioletters.com

Spectroscopic Prediction: Theoretical NMR and IR spectra can be calculated using DFT. These predicted spectra are invaluable for aiding the assignment of experimental data. researchgate.net

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. researchgate.netresearchgate.net The locations of these orbitals suggest where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO).

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the aromatic protons, indicating sites for nucleophilic attack.

Key Data Obtainable from DFT Analysis

ParameterInformation Provided
Optimized GeometryBond lengths, bond angles, dihedral angles
HOMO-LUMO GapKinetic stability and chemical reactivity
Molecular Electrostatic Potential (MEP)Reactive sites for electrophilic and nucleophilic attack
Calculated Vibrational FrequenciesTheoretical IR and Raman spectra for comparison with experimental data
Calculated NMR Chemical ShiftsTheoretical ¹H and ¹³C NMR spectra for structural confirmation

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, this technique is vital for elucidating the structures of its crystalline derivatives.

Detailed Research Findings: Should a crystalline derivative of this compound be synthesized, single-crystal X-ray diffraction would provide a wealth of information. The analysis would yield an unambiguous confirmation of the molecular structure, including:

Connectivity and Stereochemistry: It would confirm the atomic connections and any stereochemical features if chiral centers are present.

Conformation: The precise solid-state conformation, including the torsion angles between the phenyl ring and the thioether-ketone side chain, would be determined.

Bond Parameters: Highly accurate measurements of bond lengths and angles would be obtained. For example, the C-S, S-Aryl, C=O, and N-O bond lengths can be compared with values from related structures to understand electronic effects. uned.esresearchgate.net

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice. This includes identifying non-covalent interactions like hydrogen bonds, π-π stacking, or other van der Waals forces that dictate the supramolecular architecture. uned.esresearchgate.netresearchgate.net This information is critical for understanding the solid-state properties of the material. Studies on related nitrophenyl derivatives have shown a tendency for molecules to arrange into chains or networks stabilized by such interactions. uned.es

Strategic Applications of 1 2 Nitrophenyl Sulfanyl Propan 2 One As a Synthetic Precursor

Building Blocks for Functionalized 1,2,3-Triazoles and Triazolines

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science. The development of efficient methods for the synthesis of substituted triazoles is therefore of considerable interest. While direct experimental evidence for the use of 1-[(2-Nitrophenyl)sulfanyl]propan-2-one in the synthesis of 1,2,3-triazoles and triazolines is not extensively documented in publicly available literature, its structural motifs suggest a high potential for such applications.

The presence of an active methylene (B1212753) group adjacent to the carbonyl and sulfur functionalities in this compound makes it a prime candidate for reactions such as the Huisgen [3+2] cycloaddition, a cornerstone of "click chemistry". nih.govresearchgate.net This reaction typically involves an azide (B81097) and an alkyne. However, variations of this reaction can utilize activated methylene compounds.

Synthesis of Complex or Highly Substituted Heterocyclic Systems

Beyond triazoles, the reactivity of this compound lends itself to the construction of other complex heterocyclic systems. The combination of the ketone, the adjacent methylene group, and the o-nitrophenyl sulfide (B99878) moiety allows for a range of cyclization strategies. For instance, the nitro group can be reduced to an amine, which can then participate in intramolecular condensation reactions with the ketone or a derivative thereof.

Furthermore, the sulfur atom can influence the regioselectivity of reactions and can be a handle for further functionalization or removal after the heterocyclic core has been assembled. Research on related nitrophenyl-containing compounds has demonstrated their utility in synthesizing a variety of heterocyclic structures, including tetrahydroisoquinolines and thieno[2,3-c]isoquinolines. researchgate.netresearchgate.netnih.gov These studies underscore the potential of nitrophenyl derivatives as precursors for complex heterocycles.

Precursors to Chiral Sulfur-Containing Alcohols

The asymmetric reduction of ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. β-keto sulfides, such as this compound, are excellent substrates for such reductions. The resulting chiral 1-(organosulfanyl)propan-2-ols are versatile intermediates, with the sulfur moiety serving as a useful functional group for further synthetic manipulations.

The enzymatic reduction of ketones using ketoreductases has become a preferred method for the industrial synthesis of chiral alcohols due to its high enantioselectivity and mild reaction conditions. nih.govmdpi.comnih.gov These biocatalysts can be tailored to produce either the (R) or (S) enantiomer of the alcohol with high enantiomeric excess.

Table 1: Potential Asymmetric Reduction of this compound

Catalyst TypeExpected ProductPotential Advantages
Ketoreductase (KRED)(R)- or (S)-1-[(2-Nitrophenyl)sulfanyl]propan-2-olHigh enantioselectivity, mild conditions, environmentally benign
Chemical Catalyst (e.g., Noyori catalyst)(R)- or (S)-1-[(2-Nitrophenyl)sulfanyl]propan-2-olBroad substrate scope, predictable stereochemistry

This table represents a theoretical application based on the known reactivity of similar β-keto sulfides.

The synthesis of chiral β-keto esters and amides, which are structurally related to this compound, has been well-established and highlights the importance of such chiral building blocks in asymmetric synthesis. researchgate.net

Intermediates in the Total Synthesis of Natural Products or Analogs

While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported, its potential as a key intermediate is significant. The functional groups present in this molecule allow for its incorporation into larger, more complex structures that are characteristic of natural products.

The o-nitrophenyl sulfide group, for instance, can be a precursor to a benzothiazine ring system, a motif found in some biologically active compounds. Alternatively, the sulfide can be cleaved to reveal a thiol, or the entire nitrophenylsulfanyl group can be removed under reductive conditions, leaving a simple propanone or propanol (B110389) unit after reduction. This versatility allows a synthetic chemist to mask or introduce specific functionalities at various stages of a complex synthesis. The general importance of heterocyclic compounds in medicinal chemistry and natural product synthesis is widely recognized. openmedicinalchemistryjournal.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.